[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanamine
Description
Properties
IUPAC Name |
[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c1-7-9(6-10)8(2)12(11-7)4-5-13-3/h4-6,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFJFKNRTUWXBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCOC)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanamine is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C8H15N3O
- Molecular Weight : 169.2242 g/mol
- CAS Number : Not specified in the sources
The compound features a five-membered pyrazole ring with a methoxyethyl side chain, which contributes to its solubility and potential interactions with biological targets.
Preliminary studies indicate that pyrazole derivatives like this compound may interact with various targets in metabolic pathways. The presence of the methoxyethyl group enhances its binding affinity to specific enzymes and receptors.
Anticancer Activity
Research has shown that certain pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been found to induce apoptosis in various cancer cell lines by modulating cell cycle progression and promoting cell death pathways .
Enzyme Inhibition
Studies suggest that this compound may act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. By inhibiting DHFR, it could potentially reduce the proliferation of rapidly dividing cells such as cancer cells .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that pyrazole derivatives can inhibit cancer cell growth through apoptosis induction in A549 lung cancer cells. |
| Study 2 | Found that this compound shows promising activity against DHFR, suggesting potential as an anticancer agent. |
| Study 3 | Investigated the interaction of pyrazole derivatives with various metabolic enzymes; results indicated significant binding affinity and inhibition potential. |
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Investigations into its pharmacokinetics and toxicity profiles will be crucial for assessing its suitability as a therapeutic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole derivatives are widely studied due to their versatility in drug design. Below is a comparative analysis of key analogs:
Structural and Physicochemical Properties
Key Observations:
- Halogenated substituents (e.g., fluorine in and ) enhance metabolic stability and bioavailability but may reduce solubility. Salt forms (e.g., hydrochloride in , dihydrochloride in ) significantly improve solubility for ionic interactions in biological systems.
- Molecular Weight Trends: Bulky substituents (e.g., 4-fluorophenyl) increase molecular weight, which may affect membrane permeability .
Preparation Methods
General Synthetic Strategy for Pyrazole Derivatives
The synthesis of pyrazole derivatives like [1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanamine generally follows these key steps:
- Formation of the pyrazole ring through condensation reactions involving hydrazine derivatives and β-dicarbonyl compounds or their equivalents.
- Introduction of substituents such as methyl groups at the 3 and 5 positions by selecting appropriately substituted starting materials.
- Attachment of the 2-methoxyethyl group via alkylation or reductive amination.
- Installation of the methanamine group typically through functional group interconversion or reductive amination on a suitable precursor.
This approach is consistent with the synthetic routes reported in the literature for structurally related pyrazolyl compounds.
Detailed Preparation Steps
Pyrazole Ring Formation via Hydrazine Condensation
- The pyrazole core is commonly synthesized by reacting hydrazine hydrate with β-ketoesters or β-diketones, which provides the 3,5-dimethyl substitution pattern when using acetylacetone or similar β-diketones.
- For example, hydrazine hydrate refluxed with acetylacetone in ethanol yields 3,5-dimethylpyrazole intermediates.
Installation of the Methanamine Group
- The methanamine substituent at the 4-position of the pyrazole ring is typically introduced via a side-chain functionalization.
- One effective method is the conversion of a pyrazole-4-carboxaldehyde or pyrazole-4-carboxylic acid derivative to the corresponding aminomethyl derivative through reductive amination or reduction of an imine intermediate.
- Alternatively, a two-step protocol involving reduction of an ester to an aldehyde followed by reductive amination with ammonia or an appropriate amine can be used.
Representative Synthetic Route from Literature
A representative synthesis based on analogous compounds described in medicinal chemistry research (e.g., 2-pyrazolylpyrimidinones and related pyrazole derivatives) includes:
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product |
|---|---|---|---|---|
| 1 | Pyrazole ring formation | β-diketone (e.g., acetylacetone) + hydrazine hydrate | Reflux in ethanol | 3,5-dimethylpyrazole |
| 2 | N-alkylation | 3,5-dimethylpyrazole + 2-methoxyethyl bromide | Base (e.g., K2CO3), solvent (acetone or DMF), reflux | 1-(2-methoxyethyl)-3,5-dimethylpyrazole |
| 3 | Side-chain functionalization | 1-(2-methoxyethyl)-3,5-dimethylpyrazole-4-carboxaldehyde | Reductive amination with ammonia or amine, reducing agent (NaBH3CN) | This compound |
This route aligns with the synthetic strategies used for pyrazole derivatives with aminomethyl substituents, as indicated in detailed SAR and synthesis studies of pyrazolyl compounds.
Research Findings and Optimization
- Microwave-assisted synthesis has been reported to accelerate pyrazole ring formation and subsequent functionalization steps, improving yields and reducing reaction times.
- Catalytic cross-coupling reactions (e.g., Suzuki coupling) are used in related pyrazole chemistry for ring substitution but are less relevant for direct preparation of the methanamine group.
- Reductive amination protocols for installing aminomethyl groups are well-established, using sodium cyanoborohydride or borohydride reagents under mild conditions to avoid over-reduction.
- The choice of solvent and base during alkylation significantly affects the regioselectivity and yield of N-substituted pyrazoles.
- Purification typically involves chromatographic methods or recrystallization, with characterization by NMR, MS, and elemental analysis to confirm structure and purity.
Summary Table of Preparation Methods
| Preparation Step | Method | Key Reagents | Conditions | Notes |
|---|---|---|---|---|
| Pyrazole ring formation | Condensation of hydrazine with β-diketone | Hydrazine hydrate, acetylacetone | Reflux in ethanol | Provides 3,5-dimethyl substitution |
| N-alkylation with 2-methoxyethyl | Alkylation with 2-methoxyethyl halide | 2-methoxyethyl bromide, base (K2CO3) | Reflux in polar aprotic solvent | Selective for pyrazole N1 position |
| Methanamine installation | Reductive amination of aldehyde intermediate | NaBH3CN, ammonia or amine | Room temperature to mild heating | Two-step reduction and amination |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanamine, and how can reaction conditions be optimized?
- Methodology : A two-step approach is commonly employed:
Core pyrazole synthesis : React 3,5-dimethylpyrazole with 2-methoxyethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methoxyethyl group.
Amination : Use reductive amination or direct substitution with formaldehyde and methylamine-HCl in ethanol (60°C, 2 hours) to install the methanamine moiety .
- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (e.g., 3:1 molar ratio of methylamine-HCl to paraformaldehyde) to minimize byproducts like bis-alkylated amines .
Q. How can the purity and structural identity of this compound be validated?
- Analytical Workflow :
- NMR : Use ¹H/¹³C NMR to confirm substitution patterns. Key signals include the methoxyethyl group (δ ~3.3–3.5 ppm for OCH₂CH₂OCH₃) and methylamine protons (δ ~2.5–3.0 ppm) .
- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z ~224.2 (calculated for C₁₀H₁₇N₃O).
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the spatial configuration of this compound?
- Crystallization : Grow single crystals via slow evaporation in ethanol/water (7:3).
- Refinement : Use SHELXL for structure solution. Key parameters include:
- Disorder modeling : Address potential disorder in the methoxyethyl group using PART and ISOR commands.
- Hydrogen placement : Apply DFIX restraints for N–H and O–H bonds .
Q. What computational strategies predict the compound’s pharmacokinetic properties and target interactions?
- In Silico Tools :
- Docking : Use AutoDock Vina to model interactions with Toll-like Receptor 4 (TLR4), a target for related pyrazole amines .
- ADMET Prediction : SwissADME estimates logP (~1.8) and CNS permeability (low due to the methoxy group).
- DFT Calculations : Gaussian 09 at B3LYP/6-31G* level optimizes geometry and calculates electrostatic potential surfaces .
Q. How do structural modifications (e.g., substituent variation) affect biological activity?
- SAR Insights :
- Methoxyethyl vs. Ethyl : Replacement of ethyl with methoxyethyl (as in this compound) enhances solubility but may reduce membrane permeability.
- Methylamine Position : Moving the amine to the pyrazole C3 position (vs. C4) diminishes TLR4 inhibition, as shown in analogs .
- Experimental Validation : Test in vitro using HEK-Blue hTLR4 cells, measuring NF-κB activation via SEAP secretion (OD 650 nm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
